molecular formula C17H24N2O2 B12261140 N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12261140
M. Wt: 288.4 g/mol
InChI Key: MOFQVURGBNVCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenoxyethyl group, and a cyclopropanecarboxamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H24N2O2/c20-17(14-8-9-14)18-15-5-4-10-19(13-15)11-12-21-16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2,(H,18,20)

InChI Key

MOFQVURGBNVCGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCOC2=CC=CC=C2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxyethyl group. The cyclopropanecarboxamide moiety is then introduced through a series of reactions that may include nucleophilic substitution, cyclization, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like halides or alkylating agents. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic effects, such as acting as a ligand for specific receptors or enzymes.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide: shares similarities with other piperidine derivatives, such as N-[1-(2-phenoxyethyl)piperidin-3-yl]acetamide and N-[1-(2-phenoxyethyl)piperidin-3-yl]propionamide.

    Phenoxyethyl derivatives: Compounds like 2-phenoxyethylamine and 2-phenoxyethanol also share structural similarities.

Uniqueness

What sets this compound apart is its combination of the piperidine ring, phenoxyethyl group, and cyclopropanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.